N1-(5-chloro-2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
Description
N1-(5-chloro-2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is a bifunctional oxalamide derivative characterized by two distinct aromatic substituents:
- N1-substituent: A 5-chloro-2-cyanophenyl group, providing electron-withdrawing properties due to the chloro and cyano moieties.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-25(2)17-9-5-14(6-10-17)4-3-11-23-19(26)20(27)24-18-12-16(21)8-7-15(18)13-22/h5-10,12H,3-4,11H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTASRDSKQBRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide typically involves multiple steps:
-
Formation of the Intermediate: : The initial step often involves the preparation of an intermediate compound, such as 5-chloro-2-cyanophenylamine. This can be achieved through the chlorination of 2-cyanophenylamine using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
-
Coupling Reaction: : The intermediate is then coupled with 3-(4-(dimethylamino)phenyl)propylamine. This step usually requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Oxalamide Formation: : The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the coupled product with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for the handling of hazardous reagents and the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
-
Substitution: : The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N1-(5-chloro-2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide exerts its effects is largely dependent on its interaction with molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the nitrile group can form hydrogen bonds with active site residues, while the dimethylamino group can participate in electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Oxalamide Class
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide ()
- N2-substituent: A 5-methylpyrazole group, contributing to hydrogen-bonding capacity.
- Comparison: The target compound lacks the piperazine moiety but includes a dimethylamino group, which may reduce steric hindrance and enhance membrane permeability compared to the piperazine-containing analog. The dichlorophenyl group in the analog may confer higher receptor-binding specificity for serotonin or dopamine receptors, whereas the dimethylamino group in the target compound could favor interactions with acetylcholine or histamine receptors .
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (, Entry 14)
- Key Features :
- N1-substituent : A 2-hydroxypropyl group, enhancing hydrophilicity.
- N2-substituent : A 3-trifluoromethylphenyl group, introducing strong lipophilicity and metabolic stability.
- The hydroxypropyl group in the analog improves aqueous solubility, whereas the dimethylamino-propyl chain in the target compound may balance solubility and lipophilicity for improved blood-brain barrier penetration .
Substituted Phenyl Derivatives
3-Chloro-N-phenyl-phthalimide ()
- Key Features: A phthalimide core with a chloro and phenyl substituent. Used as a monomer in polyimide synthesis.
- The chloro-phenyl group in both compounds suggests shared synthetic challenges in achieving high purity, particularly in eliminating byproducts during crystallization .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties of Oxalamide Derivatives
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituents | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~420 | 3.8 | 5-Cl-2-CN-Ph; 3-(4-NMe2-Ph)-propyl | 0.15 (DMSO) |
| N1-{3-[4-(2,3-Cl2-Ph)-piperazinyl]propyl}-N2-(5-Me-pyrazolyl)oxalamide | ~480 | 4.2 | 2,3-Cl2-Ph; 5-Me-pyrazole | 0.08 (DMSO) |
| N1-(2-hydroxypropyl)-N2-(3-CF3-Ph)oxalamide | ~330 | 2.5 | 2-hydroxypropyl; 3-CF3-Ph | 1.2 (Water) |
Notes:
Pharmacological Implications
- Electron-Withdrawing Groups: The 5-chloro-2-cyanophenyl group in the target compound may enhance stability against metabolic degradation compared to the 3-trifluoromethylphenyl group in Entry 14 .
- Amine Functionality: The dimethylamino group could serve as a protonable site, improving solubility at physiological pH compared to non-ionizable analogs like 3-chloro-N-phenyl-phthalimide .
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide, identified by its CAS number 922064-44-6, is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 439.9 g/mol. The structure includes a chloro-substituted phenyl ring and a dimethylamino group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 922064-44-6 |
| Molecular Formula | C23H26ClN5O2 |
| Molecular Weight | 439.9 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research indicates that chloroacetamides exhibit varying effectiveness against different bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The position of substituents on the phenyl ring significantly influences their antimicrobial potency .
Key Findings:
- Compounds with halogenated phenyl groups demonstrate enhanced lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.
- The oxalamide functional group contributes to the overall stability and reactivity of the molecule, enhancing its biological interactions.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the introduction of specific substituents can modulate the biological activity of oxalamides. For instance:
- The presence of a chloro group at the para position improves antibacterial efficacy.
- Dimethylamino groups enhance solubility and bioavailability, which are crucial for therapeutic applications.
Case Studies
- Antimicrobial Testing : A study assessed various N-substituted phenyl oxalamides against Escherichia coli, S. aureus, and Candida albicans. Compounds exhibiting strong inhibition against Gram-positive bacteria were identified, suggesting that modifications to the oxalamide structure can lead to improved antimicrobial agents .
- Molecular Docking Studies : Molecular docking simulations indicated that this compound interacts effectively with bacterial enzymes. The binding affinity was analyzed through docking scores, showing promising results for further development as an antibiotic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
